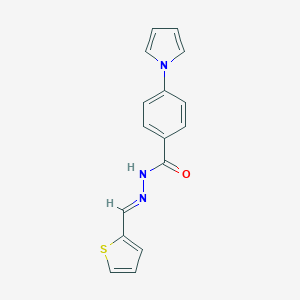![molecular formula C17H12Br2N4O4 B454515 4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B454515.png)
4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a combination of furan, hydrazone, phenyl, pyrazole, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 4-formylphenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can occur at the carbonyl and hydrazone groups.
Substitution: The bromine atoms in the furan and pyrazole rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrazole rings.
Reduction: Reduced forms of the carbonyl and hydrazone groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to form multiple interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-{2-[(5-chlorofuran-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate
- 4-[(E)-{2-[(5-methylfuran-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methyl-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
The uniqueness of 4-[2-(5-bromo-2-furoyl)carbohydrazonoyl]phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of bromine atoms enhances its reactivity and potential for further functionalization.
Eigenschaften
Molekularformel |
C17H12Br2N4O4 |
|---|---|
Molekulargewicht |
496.1g/mol |
IUPAC-Name |
[4-[(E)-[(5-bromofuran-2-carbonyl)hydrazinylidene]methyl]phenyl] 3-bromo-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C17H12Br2N4O4/c1-23-9-12(15(19)22-23)17(25)26-11-4-2-10(3-5-11)8-20-21-16(24)13-6-7-14(18)27-13/h2-9H,1H3,(H,21,24)/b20-8+ |
InChI-Schlüssel |
CYOCYOBZFKQBQT-DNTJNYDQSA-N |
Isomerische SMILES |
CN1C=C(C(=N1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(O3)Br |
SMILES |
CN1C=C(C(=N1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)Br |
Kanonische SMILES |
CN1C=C(C(=N1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-3,5-diisopropyl-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B454432.png)
![1-benzyl-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B454433.png)
![4-(cyclopentyloxy)-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B454434.png)
![N-(3-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B454436.png)

![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454438.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454442.png)
![N'-[1-(5-methyl-2-thienyl)butylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454444.png)
![N'-[1-(4-bromophenyl)propylidene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B454445.png)
![4-(cyclopentyloxy)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]benzohydrazide](/img/structure/B454448.png)
![N-(4-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B454449.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454451.png)
![4-(cyclopentyloxy)-N'-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide](/img/structure/B454452.png)
![4-nitro-N'-[(3-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B454455.png)
